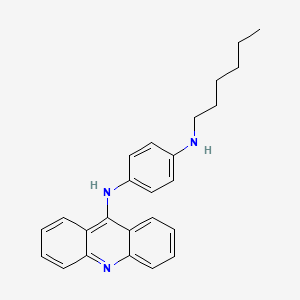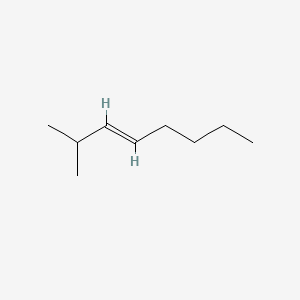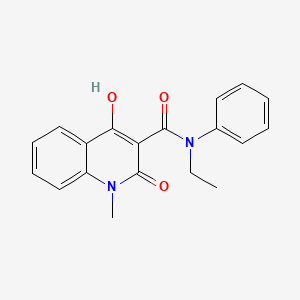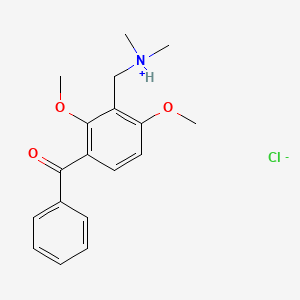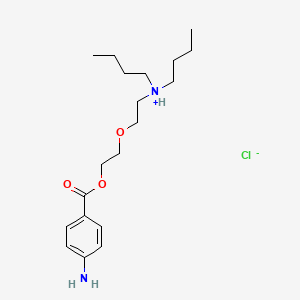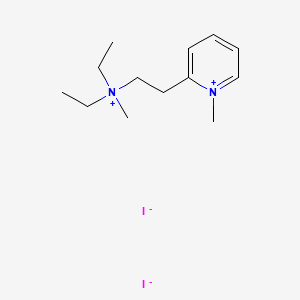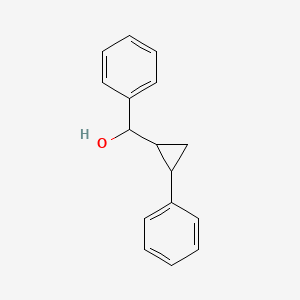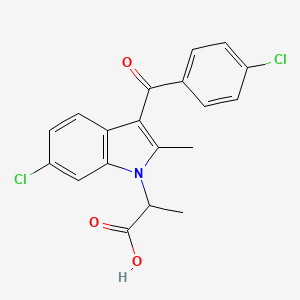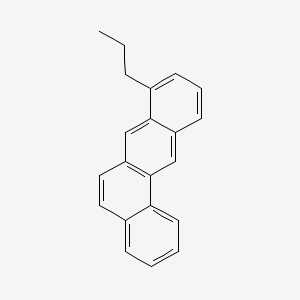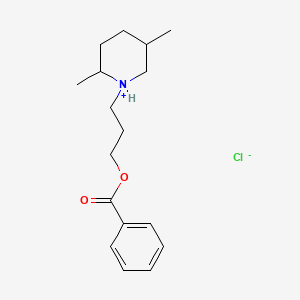
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) is a chemical compound with the molecular formula C13H21IN2O3 It is known for its unique structure, which includes a trimethylammonium group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a dimethylcarbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) typically involves the reaction of 2-hydroxy-3-methoxyphenyltrimethylammonium iodide with dimethylcarbamoyl chloride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-oxo-phenyltrimethylammonium iodide.
Reduction: Formation of 2-hydroxy-3-methoxyphenyltrimethylammonium iodide alcohol.
Substitution: Formation of 2-hydroxy-3-methoxyphenyltrimethylammonium halide.
Aplicaciones Científicas De Investigación
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylcarbamate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium chloride dimethylcarbamate (ester)
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium fluoride dimethylcarbamate (ester)
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion is larger and more polarizable compared to other halides, which can affect the compound’s solubility, stability, and biological activity .
Propiedades
Número CAS |
66967-82-6 |
|---|---|
Fórmula molecular |
C13H21IN2O3 |
Peso molecular |
380.22 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)-3-methoxyphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O3.HI/c1-14(2)13(16)18-12-10(15(3,4)5)8-7-9-11(12)17-6;/h7-9H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
OSCUHEFCIGYHGZ-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=C(C=CC=C1OC)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



